Home > Products > Screening Compounds P44300 > 2-(3,4-dimethoxyphenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acetamide
2-(3,4-dimethoxyphenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acetamide - 2034330-87-3

2-(3,4-dimethoxyphenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acetamide

Catalog Number: EVT-2963091
CAS Number: 2034330-87-3
Molecular Formula: C18H29N3O5S
Molecular Weight: 399.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700) []

    Compound Description: U-47700 is a synthetic opioid with potent analgesic properties. It exhibits morphine-like behavioral effects in mice, demonstrating a higher potency compared to morphine itself. [] U-47700 displays significant selectivity for the μ-opioid receptor over the κ-opioid receptor. [] Although not clinically trialed, user reports suggest effects comparable to other opioids, including euphoria, mood elevation, nausea, and respiratory depression. []

2. 3-(3-Chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1yl)thiophene-2-carboxamides []

    Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity. [] The structures feature a complex scaffold incorporating a benzo[d][1,3,2]dioxaphosphol ring, a thiophene-2-carboxamide moiety, and a variable 4-substituted phenyl group linked via a ureido bridge. []

3. 2-(3,4-Dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (MRE2028F20) []

    Compound Description: MRE2028F20 is a potent and selective antagonist of the human A2B adenosine receptor (hA2B AR) with a Ki value of 38 nM. [] This compound demonstrates high selectivity for hA2B AR over other adenosine receptor subtypes (A1, A2A, A3) with Ki values greater than 1000 nM. [] MRE2028F20 effectively inhibits the stimulatory effect of NECA (100 nM) in a cyclic AMP assay with an IC50 value in the nanomolar range, confirming its antagonistic activity. []

    Relevance: MRE2028F20 shares the core 3,4-dimethoxyphenyl-acetamide moiety with 2-(3,4-dimethoxyphenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acetamide. [] This structural similarity is crucial for understanding the structure-activity relationship of A2B adenosine receptor antagonists. The presence of the 1,3-dipropyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl group in MRE2028F20 likely contributes to its A2B AR selectivity and potency. This comparison emphasizes the importance of specific substituents in modulating activity and selectivity for different receptor subtypes.

4. N-Benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2029F20) []

    Compound Description: This compound is a highly potent and selective human A2B adenosine receptor (hA2B AR) antagonist. It exhibits a Ki value of 5.5 nM for hA2B AR, demonstrating its high affinity for this receptor subtype. [] MRE2029F20 also shows remarkable selectivity against other adenosine receptor subtypes (A1, A2A, A3) with Ki values exceeding 1000 nM. [] It effectively antagonizes the stimulatory effect of NECA (100 nM) with an IC50 value of 38 nM in a cyclic AMP assay. []

    Relevance: Although not directly containing the 3,4-dimethoxyphenyl moiety, MRE2029F20 shares a close structural resemblance to 2-(3,4-dimethoxyphenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acetamide due to the presence of a substituted aromatic ring linked to an acetamide group. [] This structural similarity highlights a potential pharmacophore for A2B adenosine receptor antagonism and suggests that modifications to the aromatic ring substituents can significantly impact both the potency and selectivity profile of these compounds. Comparing MRE2029F20 to MRE2028F20 underscores the influence of different substituents on the aromatic ring on their binding affinity and selectivity for the A2B adenosine receptor.

5. N-(3,4-Dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2030F20) []

    Compound Description: MRE2030F20 acts as a potent and selective antagonist of the human A2B adenosine receptor (hA2B AR) with a Ki value of 12 nM. [] It exhibits high selectivity for hA2B AR over other adenosine receptor subtypes (A1, A2A, A3) with Ki values greater than 1000 nM. [] MRE2030F20 effectively antagonizes the stimulatory effect of NECA (100 nM) in a cyclic AMP assay with an IC50 value of 46 nM. []

    Relevance: This compound shares a striking structural similarity with 2-(3,4-dimethoxyphenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acetamide, particularly due to the presence of the 3,4-dimethoxyphenyl-acetamide moiety. [] This shared motif suggests that this structural feature might be crucial for interacting with adenosine receptors, specifically the A2B subtype. The variations in the rest of the structure between MRE2030F20 and 2-(3,4-dimethoxyphenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acetamide could explain the differences in their potency and selectivity profiles, making it a valuable comparison for structure-activity relationship studies targeting A2B adenosine receptors.

6. 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b) []

    Compound Description: Compound 10b was designed and synthesized as a potential anti-Alzheimer's agent. It was inspired by the structure of Donepezil and incorporates key structural features believed to be important for its activity. [] In vivo behavioral studies and in vitro biochemical assays demonstrated compound 10b possesses an excellent anti-Alzheimer's profile, comparable to the reference drug Donepezil. []

7. 1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c) []

    Compound Description: Compound 18c is another promising anti-Alzheimer's agent candidate synthesized and evaluated for its potential in treating Alzheimer's disease. [] The design of compound 18c was based on the structure of Donepezil, incorporating essential structural features believed to be crucial for its activity. [] Preclinical studies, including in vivo behavioral tests and in vitro biochemical assays, revealed that compound 18c exhibits an excellent anti-Alzheimer's profile, comparable to the standard drug Donepezil. []

    Relevance: Compound 18c shares a significant structural similarity with 2-(3,4-dimethoxyphenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acetamide, featuring both the 3,4-dimethoxybenzyl and the piperidine ring system. [] This overlap suggests a potential shared pharmacophore for interacting with targets related to Alzheimer's disease. The presence of these common structural features highlights the importance of exploring variations in substituents and their positions to optimize the activity and selectivity of potential therapeutic agents for Alzheimer's disease. Comparing the structures of 18c and 2-(3,4-dimethoxyphenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acetamide can provide valuable insights into the structure-activity relationships of compounds targeting similar therapeutic areas.

Properties

CAS Number

2034330-87-3

Product Name

2-(3,4-dimethoxyphenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acetamide

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]acetamide

Molecular Formula

C18H29N3O5S

Molecular Weight

399.51

InChI

InChI=1S/C18H29N3O5S/c1-20(2)27(23,24)21-9-7-14(8-10-21)13-19-18(22)12-15-5-6-16(25-3)17(11-15)26-4/h5-6,11,14H,7-10,12-13H2,1-4H3,(H,19,22)

InChI Key

QRGNJYNTZDZJAZ-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)CC2=CC(=C(C=C2)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.